![molecular formula C5H11NS B3053326 N,N-dimethylpropanethioamide CAS No. 5309-94-4](/img/structure/B3053326.png)
N,N-dimethylpropanethioamide
Overview
Description
N,N-dimethylpropanethioamide is a chemical compound with the molecular formula C5H11NS . It has a molecular weight of 117.22 g/mol . The IUPAC name for this compound is N,N-dimethylpropanethioamide .
Molecular Structure Analysis
The molecular structure of N,N-dimethylpropanethioamide consists of a carbon chain with a sulfur atom and an amide group attached . The InChI code for this compound is 1S/C5H11NS/c1-4-5(7)6(2)3/h4H2,1-3H3 .Physical And Chemical Properties Analysis
N,N-dimethylpropanethioamide has a molecular weight of 117.22 g/mol . It has a topological polar surface area of 35.3 Ų and a complexity of 68.5 . The compound has a covalently-bonded unit count of 1 .Scientific Research Applications
Role in Organic Chemistry
N,N-Dimethylformamide (DMF) is primarily recognized as an aprotic solvent in chemical transformations in academic and industrial laboratories. However, it serves multiple roles beyond just being a solvent. It functions as a reagent, a catalyst, and a stabilizer in organic chemistry, making it a versatile chemical in various applications (Heravi, Ghavidel & Mohammadkhani, 2018).
Catalytic Pyrolysis Process
N,N-dimethylpropanamide (DMAA), synthesized using N,N-dimethylpropanethioamide as a raw material, is an important fine chemical widely used across multiple fields. Its synthesis involves catalytic pyrolysis, indicating N,N-dimethylpropanethioamide's significance in the production of DMAA, which has diverse industrial applications (Pu Zhong-wei, 2008).
Microbial Degradation in Wastewater Treatment
In the environmental sector, specifically in wastewater treatment, N,N-dimethylformamide is a target for microbial degradation. Strains like Paracoccus sp. DMF-3 have been isolated for their efficiency in degrading DMF, making them crucial in treating industrial wastewater containing DMF (Xu Zhou et al., 2018).
As a Multipurpose Reagent
N,N-Dimethylformamide and N,N-dimethylacetamide are used as multipurpose reagents. They contribute their H, C, N, and O atoms for synthesizing various compounds under different experimental conditions, highlighting their flexibility and utility in chemical synthesis (Le Bras & Muzart, 2018).
Pervaporation Separation in Industry
DMF is also integral in industries for extracting acetylene and fabricating polyacrylonitrile fibers. It's a starting material for various intermediates like esters and pyrimidines. The separation of DMF from aqueous solutions is critical in industries, and advances in pervaporation, a membrane-based separation process, have been significant in this context (Zhang et al., 2021).
Agricultural Applications
In agriculture, compounds like N,N-dimethylpropanethioamide may play a role in the development of herbicides and pesticides. For example, similar compounds have been shown to be effective in controlling annual and perennial grasses, indicating potential agricultural applications (Viste, Cirovetti & Horrom, 1970).
properties
IUPAC Name |
N,N-dimethylpropanethioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-4-5(7)6(2)3/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWQSDNKUVNQBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=S)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483092 | |
Record name | AGN-PC-0NIAGQ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5309-94-4 | |
Record name | AGN-PC-0NIAGQ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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